molecular formula C23H19N3O3 B10971858 N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B10971858
M. Wt: 385.4 g/mol
InChI Key: KRNDHXBSWCLGBX-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a furan compound in the presence of a Lewis acid catalyst.

    Acetylation: The acetamido group is introduced by acetylating the amino group on the phenyl ring using acetic anhydride in the presence of a base.

    Final Coupling: The final step involves coupling the furan-substituted quinoline with the acetamidophenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction of the nitro group (if present) on the phenyl ring can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Antimicrobial Activity: Studies have shown that quinoline derivatives exhibit significant antimicrobial properties.

    Anticancer Research: The compound may be investigated for its potential to inhibit cancer cell growth.

Medicine

    Drug Development: Potential use as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.

Industry

    Dye Manufacturing: Quinoline derivatives are used in the synthesis of dyes and pigments.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may enhance binding affinity to certain proteins, while the acetamido group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-phenylquinoline-4-carboxamide
  • N-(3-acetamidophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Uniqueness

N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties compared to other heterocycles like thiophene or phenyl groups. This uniqueness can influence its biological activity and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-14-10-11-22(29-14)21-13-19(18-8-3-4-9-20(18)26-21)23(28)25-17-7-5-6-16(12-17)24-15(2)27/h3-13H,1-2H3,(H,24,27)(H,25,28)

InChI Key

KRNDHXBSWCLGBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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